molecular formula C20H19F2N3O2 B10950778 2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B10950778
M. Wt: 371.4 g/mol
InChI Key: JSFLZNJXMPQKCC-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic compound with a molecular formula of C20H19F2N3O2 It is characterized by the presence of a difluorophenoxy group, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps. One common approach is the reaction of 2,4-difluorophenol with a suitable benzyl halide to form the difluorophenoxybenzyl intermediate. This intermediate is then reacted with an imidazole derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-[(2,4-Difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Difluorophenoxy)methyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19F2N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C20H19F2N3O2/c21-16-6-7-19(18(22)12-16)27-13-15-4-1-2-5-17(15)20(26)24-8-3-10-25-11-9-23-14-25/h1-2,4-7,9,11-12,14H,3,8,10,13H2,(H,24,26)

InChI Key

JSFLZNJXMPQKCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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